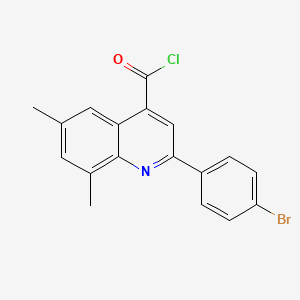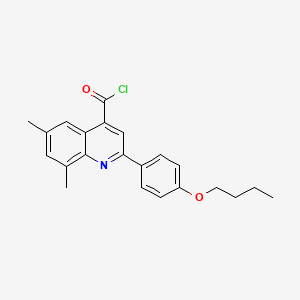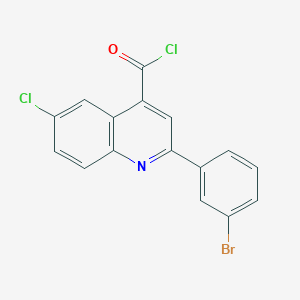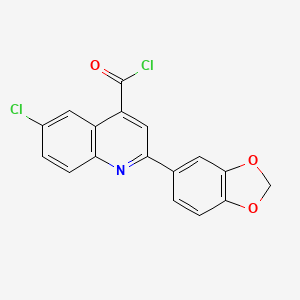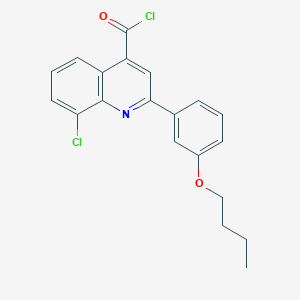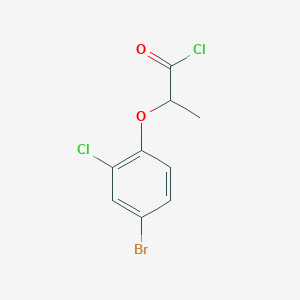
(2-Amino-éthyl)-isopropyl-carbamique acide tert-butyle ester
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “(2-Amino-ethyl)-isopropyl-carbamic acid tert-butyl ester” can be represented by the SMILES string: CC©N(CCN)C(=O)OC©©C . This indicates that the molecule contains isopropyl and tert-butyl groups, along with an aminoethyl group and a carbamic acid ester group.Physical and Chemical Properties Analysis
“(2-Amino-ethyl)-isopropyl-carbamic acid tert-butyl ester” has a molecular weight of 202.29 g/mol . Calculated properties include a density of 1.0±0.1 g/cm^3, an index of refraction of 1.462, a boiling point of 266.3±19.0 ºC (760 mmHg), and a flash point of 114.8±21.5 ºC .Applications De Recherche Scientifique
Synthèse de Composés Organiques
Le groupe ester tert-butyle est crucial en chimie organique synthétique en raison de sa capacité à introduire le groupe protecteur tert-butoxycarbonyle (Boc) . Ce composé, avec son groupe Boc, peut être utilisé pour protéger les amines pendant la synthèse de molécules organiques. La protection est essentielle pour empêcher les réactions indésirables au niveau du site de l'amine et peut être éliminée dans des conditions légèrement acides après la synthèse.
Systèmes de Micro-réacteurs à Flux
Les systèmes de micro-réacteurs à flux ont exploité l'efficacité des esters tert-butyle pour l'introduction directe du groupe Boc dans divers composés organiques . Cette méthode est plus durable et polyvalente par rapport aux procédés par lots traditionnels, offrant une approche plus verte de la synthèse chimique.
Transformations Chimiques
Le modèle de réactivité unique du groupe tert-butyle le rend approprié pour une gamme de transformations chimiques . Son encombrement stérique peut influencer les voies réactionnelles, ce qui en fait une entité précieuse pour la conception de résultats réactionnels spécifiques dans des synthèses organiques complexes.
Pertinence Biologique
Dans la nature, la présence du groupe tert-butyle dans les molécules peut affecter les voies biosynthétiques et de biodégradation . Son incorporation dans des composés bioactifs peut modifier leur stabilité métabolique et leur distribution dans les systèmes biologiques.
Processus Biocatalytiques
La réactivité distincte du groupe tert-butyle ouvre également des possibilités pour son utilisation dans les processus biocatalytiques . Les enzymes peuvent être conçues pour reconnaître sélectivement les esters tert-butyle, ce qui facilite le développement de nouvelles applications biotechnologiques.
Safety and Hazards
The safety data for “(2-Amino-ethyl)-isopropyl-carbamic acid tert-butyl ester” indicates that it carries the GHS07 warning symbol. Hazard statements include H302 (Harmful if swallowed) and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mécanisme D'action
Target of Action
Similar compounds are often used in the synthesis of various pharmacologically active analogues , suggesting that this compound may interact with a variety of biological targets.
Mode of Action
It’s known that similar compounds can undergo reactions with various biological targets, leading to changes in their function .
Biochemical Pathways
Similar compounds have been used in the synthesis of thyronamine derivatives , suggesting that they may be involved in thyroid hormone metabolism or related pathways.
Pharmacokinetics
Similar compounds are often used in the synthesis of pharmacologically active analogues , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
Similar compounds have been used in the synthesis of thyronamine derivatives , suggesting that they may have effects on thyroid hormone signaling or related cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of “tert-Butyl (2-aminoethyl)(isopropyl)carbamate”. For instance, the compound’s stability and reactivity may be affected by temperature, pH, and the presence of other chemicals . .
Propriétés
IUPAC Name |
tert-butyl N-(2-aminoethyl)-N-propan-2-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-8(2)12(7-6-11)9(13)14-10(3,4)5/h8H,6-7,11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQWNKMAMIQCPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1372842.png)
![2-[(3-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372843.png)

